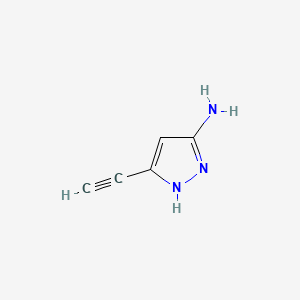
Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate is an organic compound with the molecular formula C13H10O4 It is a derivative of benzoic acid and furan, featuring a formyl group attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . For instance, 5-bromo-2-furaldehyde can be coupled with 4-(methoxycarbonyl)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium fluoride in 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Methyl 4-(5-carboxyfuran-2-yl)-3-methylbenzoate
Reduction: Methyl 4-(5-hydroxymethylfuran-2-yl)-3-methylbenzoate
Substitution: Various halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(5-hydroxymethylfuran-2-yl)-3-methylbenzoate
- Methyl 4-(5-carboxyfuran-2-yl)-3-methylbenzoate
- Methyl 4-(5-bromofuran-2-yl)-3-methylbenzoate
Uniqueness
Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its hydroxymethyl, carboxy, or bromo analogs. This unique reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .
Propiedades
Fórmula molecular |
C14H12O4 |
|---|---|
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate |
InChI |
InChI=1S/C14H12O4/c1-9-7-10(14(16)17-2)3-5-12(9)13-6-4-11(8-15)18-13/h3-8H,1-2H3 |
Clave InChI |
JDNVUVBLEFEZII-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Methoxyphenyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B14897657.png)

![2-(Cyclopropanecarboxamido)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B14897667.png)






![1-(2,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14897719.png)



